(RS)-Duloxetine hydrochloride
Vue d'ensemble
Description
(RS)-Duloxetine hydrochloride is a pharmaceutical compound primarily used as an antidepressant and anxiolytic. It is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), which means it increases the levels of serotonin and norepinephrine in the brain by inhibiting their reabsorption into cells. This compound is commonly prescribed for the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-Duloxetine hydrochloride involves several steps, starting from the basic building blocks. One common synthetic route includes the following steps:
Formation of the Naphthol Intermediate: The process begins with the formation of a naphthol intermediate through a Friedel-Crafts alkylation reaction.
Formation of the Thiophene Ring: The naphthol intermediate is then reacted with a thiophene derivative to form the core structure of duloxetine.
Formation of the Final Product: The final step involves the reaction of the core structure with a suitable amine to form (RS)-Duloxetine, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions in batches.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(RS)-Duloxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various aromatic derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(RS)-Duloxetine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of SSNRIs and their chemical properties.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Medicine: Extensively studied for its therapeutic effects in treating depression, anxiety, and chronic pain conditions.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
(RS)-Duloxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and improves mood and anxiety symptoms. The compound primarily targets the serotonin transporter (SERT) and norepinephrine transporter (NET), blocking their function and preventing the reabsorption of serotonin and norepinephrine into presynaptic neurons.
Comparaison Avec Des Composés Similaires
Similar Compounds
Venlafaxine: Another SSNRI used to treat depression and anxiety.
Milnacipran: Used for the treatment of fibromyalgia and depression.
Desvenlafaxine: A derivative of venlafaxine with similar therapeutic effects.
Uniqueness
(RS)-Duloxetine hydrochloride is unique due to its dual action on both serotonin and norepinephrine reuptake, providing a broader spectrum of therapeutic effects. It is also known for its efficacy in treating chronic pain conditions, which is not a common feature of all SSNRIs.
Activité Biologique
(RS)-Duloxetine hydrochloride, commonly known as duloxetine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) that has garnered attention for its efficacy in treating various psychiatric and pain disorders. Approved by the FDA in 2004, duloxetine is indicated for major depressive disorder (MDD), generalized anxiety disorder (GAD), fibromyalgia, chronic musculoskeletal pain, and diabetic peripheral neuropathy. This article delves into the biological activity of duloxetine, examining its pharmacodynamics, clinical efficacy, safety profile, and emerging research findings.
Pharmacodynamics
Duloxetine primarily functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the brain. It exhibits a balanced inhibition profile with a Ki value of 0.8 nM for NE and 7.5 nM for 5-HT, indicating a stronger affinity for both neurotransmitters compared to other SNRIs like venlafaxine . This dual action is thought to enhance mood and alleviate pain through increased neurotransmitter availability in synaptic clefts.
Key Pharmacokinetic Properties:
- Protein Binding: Approximately 96%, mainly to albumin and alpha-1-acid glycoprotein.
- Metabolism: Primarily metabolized by CYP2D6 and CYP1A2 isoenzymes.
- Half-Life: Extended half-life in patients with liver impairment; significant drug-drug interactions possible with CYP inhibitors .
Major Depressive Disorder and Generalized Anxiety Disorder
Duloxetine has been extensively studied for its efficacy in treating MDD and GAD. A systematic review encompassing 21,406 patients showed significant improvements in depression and anxiety scores compared to placebo. For instance, at a dosage of 60 mg/day, duloxetine achieved a mean decrease in Hamilton Anxiety Rating Scale (HAM-A) scores of 12.8 compared to 8.4 for placebo (p < 0.001) .
Condition | Number of Studies | Total Patients | Efficacy Rate (%) |
---|---|---|---|
MDD | 32 | 15,000 | 58 |
GAD | 11 | 2,608 | 90.9 |
NP | 19 | 4,627 | 78.9 |
FMS | 9 | 3,500 | 71 |
SUI | 14 | 6,395 | Significant |
Neuropathic Pain
Duloxetine is also effective in treating neuropathic pain (NP). Clinical studies indicate that it significantly reduces pain levels associated with diabetic peripheral neuropathy and fibromyalgia. In one study involving patients with NP conditions, duloxetine demonstrated an efficacy rate of approximately 78.9% compared to placebo or other treatments .
Safety Profile
Despite its therapeutic benefits, duloxetine is associated with several adverse effects. Commonly reported treatment-emergent adverse events (TEAEs) include:
- Nausea
- Dry mouth
- Dizziness
- Somnolence
In clinical trials, dropout rates due to adverse events reached approximately 12.2%. Serious adverse events such as hepatic failure have been documented but are rare .
Emerging Research
Recent studies are exploring the neuroprotective effects of duloxetine in neurodegenerative diseases such as Parkinson's disease (PD). Preliminary findings suggest that duloxetine may enhance the resilience of dopaminergic neurons against degeneration associated with PD-related toxins . The up-regulation of transcription factors involved in neuronal survival has been observed following duloxetine administration in preclinical models.
Case Study Highlight:
A notable case report highlighted fulminant hepatic failure following increased dosing of duloxetine from 30 mg to 60 mg daily, emphasizing the need for careful monitoring during treatment escalation .
Propriétés
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFSMCNJSOPUAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657730 | |
Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116817-11-9 | |
Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.